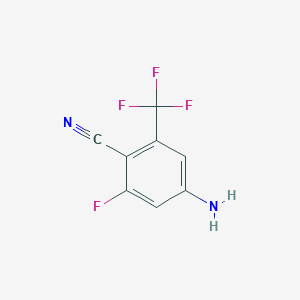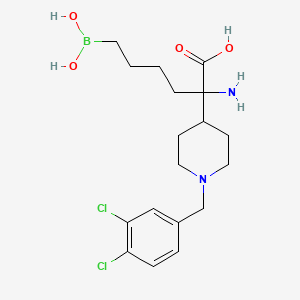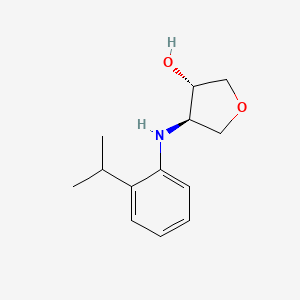
(3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a tetrahydrofuran ring, an isopropylphenyl group, and an amino group, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or halohydrins.
Introduction of the Isopropylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where an isopropyl group is introduced to a phenyl ring.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly employed.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R)-4-((2-Methylphenyl)amino)tetrahydrofuran-3-ol: Similar structure but with a methyl group instead of an isopropyl group.
(3S,4R)-4-((2-Ethylphenyl)amino)tetrahydrofuran-3-ol: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
(3S,4R)-4-((2-Isopropylphenyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
(3S,4R)-4-(2-propan-2-ylanilino)oxolan-3-ol |
InChI |
InChI=1S/C13H19NO2/c1-9(2)10-5-3-4-6-11(10)14-12-7-16-8-13(12)15/h3-6,9,12-15H,7-8H2,1-2H3/t12-,13-/m1/s1 |
Clé InChI |
LTBOVEGBJODAIW-CHWSQXEVSA-N |
SMILES isomérique |
CC(C)C1=CC=CC=C1N[C@@H]2COC[C@H]2O |
SMILES canonique |
CC(C)C1=CC=CC=C1NC2COCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


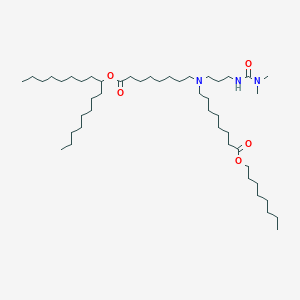
![N-[2-(4-hydroxyphenyl)ethyl]-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13363641.png)
![6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363649.png)
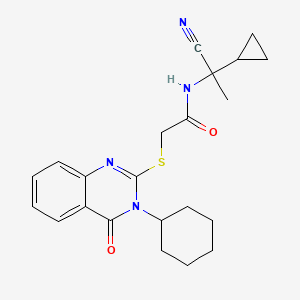
![6-([1,1'-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363655.png)
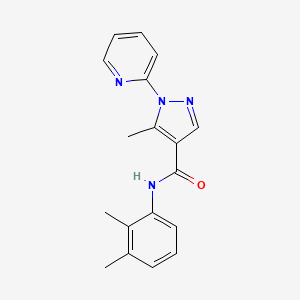
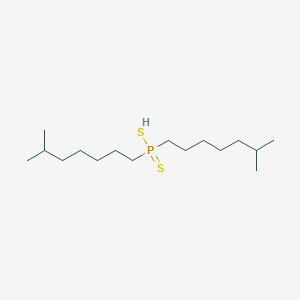
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363679.png)
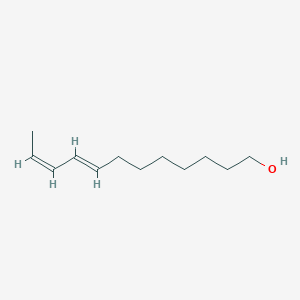
![Methyl 3-(4-{[3-(4-methoxyphenyl)propanoyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B13363682.png)
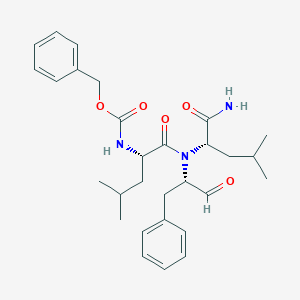
![3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363707.png)
